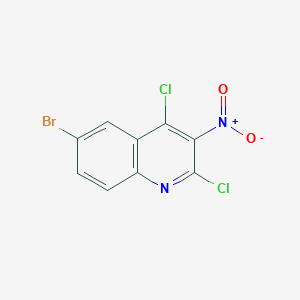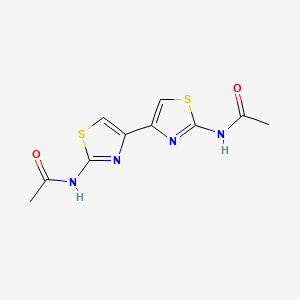![molecular formula C11H8ClN5 B13931385 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)
1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl group. The presence of nitrogen atoms within the heterocyclic ring system contributes to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyrazolone derivative. Subsequent cyclization with formamide under acidic conditions leads to the formation of the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including kinases and other proteins involved in cell signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including kinase inhibition and antimicrobial properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also possess a pyrimidine core and have been studied for their therapeutic potential in various diseases.
Uniqueness: 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C11H8ClN5 |
|---|---|
Poids moléculaire |
245.67 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) |
Clé InChI |
BRGBKKHSAQUILN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)

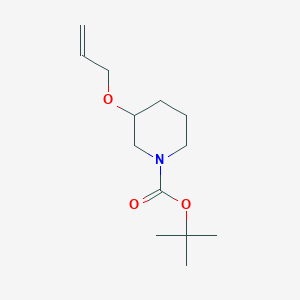
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
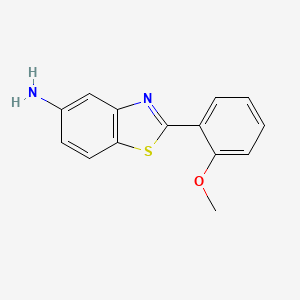

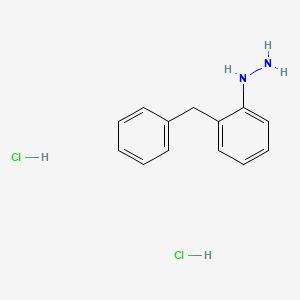
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
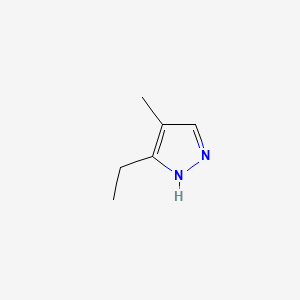
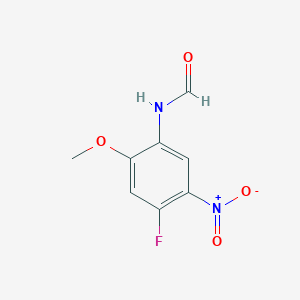
![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
